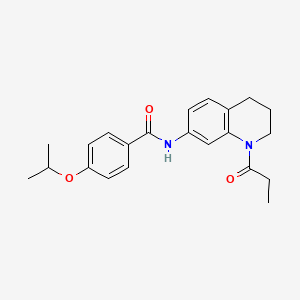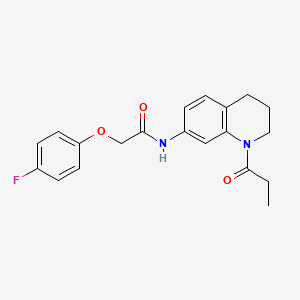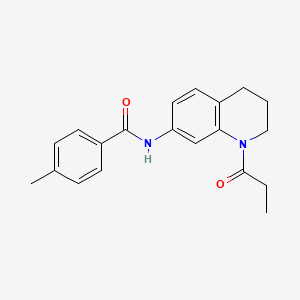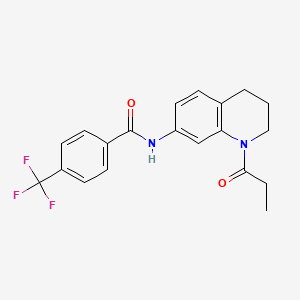
4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, also known as PPTQ, is a novel small molecule that has recently been developed for use in scientific research. PPTQ has a wide range of potential applications due to its unique chemical structure and properties.
Mecanismo De Acción
4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide acts as an agonist at G-protein coupled receptors. When 4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide binds to the receptor, it causes a conformational change in the receptor that activates the G-protein. The activated G-protein then interacts with other intracellular proteins, leading to a cascade of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide depend on the type of G-protein coupled receptor it binds to. In general, 4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can activate a variety of G-proteins, leading to a variety of biochemical and physiological effects. For example, 4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can activate G-proteins that are involved in the regulation of cell growth and differentiation, cell migration, and cell death. In addition, 4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can activate G-proteins that are involved in the regulation of neurotransmitter release, as well as the regulation of hormone release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several advantages for use in laboratory experiments. 4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a small molecule, which makes it easy to handle and store. In addition, 4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is highly soluble in a variety of solvents, making it easy to use in a variety of experiments. 4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is also relatively non-toxic, making it a safe choice for use in laboratory experiments.
However, there are a few limitations to the use of 4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide in laboratory experiments. 4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a relatively new molecule, and its mechanism of action is not yet fully understood. In addition, 4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is not as potent as some other G-protein agonists, which limits its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for the use of 4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide in scientific research. One potential application is the development of 4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide-based drugs for the treatment of diseases. 4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide could also be used to study the effects of drugs on the central nervous system and immune system. In addition, 4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide could be used to study the effects of drugs on cancer cells. Finally, 4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide could be used to study the structure and dynamics of membrane proteins.
Métodos De Síntesis
4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is synthesized through a process known as the Diels-Alder reaction. This reaction involves the reaction of a diene, such as cyclopentadiene, with an alkene, such as 1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl, to form a cyclohexene ring. The cyclohexene ring is then reacted with propan-2-yloxybenzamide to form 4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide. The reaction is catalyzed by a base, such as sodium hydroxide, and is typically carried out in an organic solvent, such as dichloromethane.
Aplicaciones Científicas De Investigación
4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has a range of potential applications in scientific research. 4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been used as a fluorescent probe to study the structure and dynamics of membrane proteins, as a tool to study the mechanism of action of G-protein coupled receptors, and as a tool to study the effects of drugs on cell signaling pathways. 4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has also been used to study the effects of drugs on the central nervous system, as well as to study the effects of drugs on cancer cells.
Propiedades
IUPAC Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-4-21(25)24-13-5-6-16-7-10-18(14-20(16)24)23-22(26)17-8-11-19(12-9-17)27-15(2)3/h7-12,14-15H,4-6,13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQITNTYARVKRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














